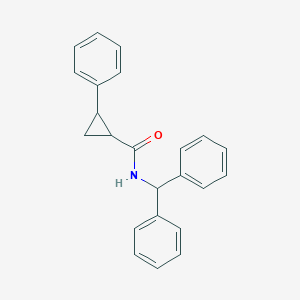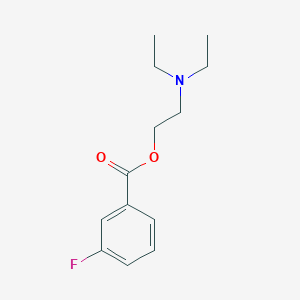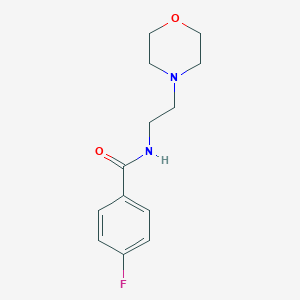![molecular formula C16H23N3S B184748 2-(2,3-Dimethylphenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione CAS No. 5852-57-3](/img/structure/B184748.png)
2-(2,3-Dimethylphenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DMPT is a sulfur-containing compound that was first synthesized in the 1960s. It has since been studied for its potential use as a feed additive in the aquaculture industry, where it has been shown to increase feed intake, growth rate, and survival of various aquatic species. DMPT has also been studied for its potential use in animal feed, where it has been shown to improve nutrient utilization and reduce environmental pollution.
作用机制
The exact mechanism of action of DMPT is not fully understood, but it is believed to act as a feed attractant and growth promoter. DMPT has been shown to increase the secretion of digestive enzymes and improve the absorption of nutrients in the gut, leading to improved growth and feed conversion efficiency.
Biochemical and Physiological Effects:
DMPT has been shown to have a number of biochemical and physiological effects on aquatic species and livestock. In aquatic species, DMPT has been shown to increase the activity of digestive enzymes, improve the absorption of nutrients, and enhance immune function. In livestock, DMPT has been shown to improve nutrient utilization, reduce environmental pollution, and enhance growth performance.
实验室实验的优点和局限性
DMPT has a number of advantages for use in lab experiments, including its stability, ease of use, and low cost. However, there are also some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are a number of future directions for research on DMPT, including its potential use in other animal species and its effects on gut microbiota. Other areas of research could include the development of new synthesis methods for DMPT, the optimization of dosages for different animal species, and the investigation of potential side effects or interactions with other feed additives.
In conclusion, DMPT is a synthetic compound that has been extensively studied for its potential use in animal feed and aquaculture. Its mechanism of action is not fully understood, but it is believed to act as a feed attractant and growth promoter. DMPT has a number of biochemical and physiological effects on aquatic species and livestock, and there are a number of future directions for research on this compound.
合成方法
DMPT can be synthesized using a variety of methods, including the reaction of 2,3-dimethylphenyl hydrazine with 7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione in the presence of sulfuric acid. Other methods include the reaction of 2,3-dimethylphenyl isothiocyanate with 7-methyl-1,2,4-triazaspiro[4.5]decane-3-amine, or the reaction of 2,3-dimethylphenyl isocyanate with 7-methyl-1,2,4-triazaspiro[4.5]decane-3-thiol.
科学研究应用
DMPT has been extensively studied for its potential use in animal feed and aquaculture. In aquaculture, DMPT has been shown to increase feed intake, growth rate, and survival of various aquatic species, including shrimp, fish, and crustaceans. DMPT has also been studied for its potential use in animal feed, where it has been shown to improve nutrient utilization and reduce environmental pollution.
属性
| 5852-57-3 | |
分子式 |
C16H23N3S |
分子量 |
289.4 g/mol |
IUPAC 名称 |
2-(2,3-dimethylphenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione |
InChI |
InChI=1S/C16H23N3S/c1-11-6-5-9-16(10-11)17-15(20)19(18-16)14-8-4-7-12(2)13(14)3/h4,7-8,11,18H,5-6,9-10H2,1-3H3,(H,17,20) |
InChI 键 |
CDIBYUNHSPSUBW-UHFFFAOYSA-N |
SMILES |
CC1CCCC2(C1)NC(=S)N(N2)C3=CC=CC(=C3C)C |
规范 SMILES |
CC1CCCC2(C1)NC(=S)N(N2)C3=CC=CC(=C3C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184665.png)




![6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184678.png)

![4-[(Diethylamino)methyl]benzoic acid](/img/structure/B184680.png)





![2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol](/img/structure/B184690.png)
